molecular formula C8H7BrN2 B1397942 4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1257294-43-1

4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Cat. No. B1397942
M. Wt: 211.06 g/mol
InChI Key: MXEZWCFWFMUGQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine is an organic compound that is commonly used in scientific research. It is a heterocyclic aromatic compound with a 5-membered ring structure containing a nitrogen atom and two oxygen atoms. It is an important intermediate in the synthesis of other organic compounds, and has been used in many different areas of scientific research, such as medicinal chemistry, organic chemistry, and biochemistry.

Scientific Research Applications

  • Medicinal Chemistry

    • Pyrrolopyrazine derivatives, including compounds like “4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine”, have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
    • These compounds have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
    • Various synthetic routes for pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
    • The action mechanisms of pyrrolopyrazine derivatives are not clearly recognized .
  • Drug Discovery Research

    • The pyrrolopyrazine structure is an attractive scaffold for drug discovery research .
    • Biological investigations have shown that pyrrolo [3,4- c ]pyridines can be used to treat diseases of the nervous and immune systems .
    • Their antidiabetic, antimycobacterial, antiviral, and antitumor activities also have been found .
  • Pharmaceuticals

    • Compounds like “4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine” have been used in the development of pharmaceuticals .
    • They have shown potential in treating diseases of the nervous and immune systems .
    • They have also demonstrated antidiabetic, antimycobacterial, antiviral, and antitumor activities .
  • Organic Materials

    • Pyrrolopyrazine derivatives, including “4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine”, have been used in the development of organic materials .
    • These compounds have unique properties that make them useful in various applications .
  • Natural Products

    • Pyrrolopyrazine derivatives are found in natural products .
    • They have been used in the synthesis of complex natural products .
  • Bioactive Molecules

    • Pyrrolopyrazine derivatives have been used in the synthesis of bioactive molecules .
    • These molecules have a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
  • Prevention and Treatment of Disorders

    • Compounds similar to “4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine” may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
  • Antibacterial, Antifungal, and Antiviral Activities

    • Pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .
  • Reduction of Migration and Invasion Abilities of Cells

    • Certain compounds have shown to significantly reduce the migration and invasion abilities of cells .

properties

IUPAC Name

4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-8-6(2-3-10-8)7(9)4-11-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXEZWCFWFMUGQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine

Synthesis routes and methods

Procedure details

5-Bromo-2-methyl-3-nitropyridine (217 mg, 1 mmol) was dissolved in THF (10 mL) and the solution was cooled to −50° C. under argon. Vinylmagnesium bromide (3 mL, 1M in THF) was added immediately in one portion, resulting in a bright orange solution. The orange solution was stirred at −40° C. for 30 min and the reaction was quenched by the addition of NH4Cl (10 mL of saturated. aqueous solution). The mixture was diluted with water and extracted with EtOAc (2×10 mL). The combined organic extracts were dried (MgSO4) and concentrated. The crude material was purified by chromatography on silica (Si—PPC) using EtOAc in cyclohexane (20-80%) as eluent to give the product as a pale yellow crystalline solid (63 mg, 30%). 1H NMR (CDCl3) 8.23 (s, 1H), 7.41-7,45 (m, 1H), 6.62-6.65 (m, 1H), 2.73 (s, 3H)
Quantity
217 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.